molecular formula C6H9NO3 B2506386 Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate CAS No. 1417637-91-2

Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate

Cat. No.: B2506386
CAS No.: 1417637-91-2
M. Wt: 143.142
InChI Key: QXUIOHRATXLAAP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate (CAS 1417637-91-2) is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . This compound belongs to the 4,5-dihydro-1,3-oxazole (dihydroisoxazole) family, which serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research . The core 4,5-dihydroisoxazole structure is of significant research value for developing novel therapeutic agents. Recent studies highlight its application in creating protease-activated receptor-2 (PAR-2) inhibitors investigated for their potential as antirheumatic drugs . The methyl ester functional group in the structure provides a handle for further synthetic modification, allowing researchers to generate a wide array of derivatives, such as carboxamide analogues, for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4-3-7-5(10-4)6(8)9-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUIOHRATXLAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of β-Hydroxy Amide Precursors

The cyclodehydration of β-hydroxy amides represents a foundational method for constructing 4,5-dihydro-1,3-oxazole (oxazoline) rings. This approach leverages intramolecular nucleophilic attack by the amide nitrogen on a β-hydroxyl group, facilitated by dehydrating agents.

Reaction Mechanism and Conditions

A representative synthesis begins with methyl 2-(2-hydroxypropanamido)acetate (1 ), where the β-hydroxy amide undergoes cyclization under acidic or fluorinated conditions. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® promotes the elimination of water, yielding methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate (2 ) (Fig. 1).

Optimization Insights

  • Temperature : Room temperature (20–25°C) minimizes side reactions like over-oxidation.
  • Solvent : Dichloromethane (DCM) or toluene enhances reagent solubility and product isolation.
  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Table 1: Cyclodehydration Performance with Varied Reagents
Reagent Temperature (°C) Time (h) Yield (%)
DAST 25 4 72
Deoxo-Fluor® 25 6 68
PCl₅ 0 2 41

Cyclocondensation of α-Amino Alcohols with Esters

This method exploits α-amino alcohols as bifunctional building blocks, reacting with ester-containing carbonyl compounds to form oxazoline rings. Ethyl 2-amino-4-methylpent-4-enoate (3 ) serves as a precursor, undergoing cyclocondensation with methyl glyoxylate (4 ) under acidic catalysis.

Key Steps

  • Imine Formation : The amine group of 3 reacts with the aldehyde group of 4 , forming a Schiff base.
  • Cyclization : Intramolecular nucleophilic attack by the ester oxygen on the imine carbon closes the oxazoline ring.
  • Deprotection : Acidic workup removes transient protecting groups, yielding 2 .

Critical Parameters

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%) in ethanol.
  • Reaction Time : 12–16 hours at reflux (78°C).
  • Yield : 58–63% after recrystallization (ethanol/water).

Multicomponent Reaction Approaches

Recent advances in multicomponent reactions (MCRs) enable convergent synthesis of oxazolines. A four-component reaction involving methyl isocyanoacetate (5 ), formaldehyde (6 ), 2-methylpropanal (7 ), and methanol (8 ) assembles 2 in a single pot.

Mechanism Highlights

  • Step 1 : Formation of an imine intermediate between 6 and 7 .
  • Step 2 : Nucleophilic addition of 5 to the imine, generating a nitrile ylide.
  • Step 3 : Cyclization and esterification with 8 , producing 2 .

Performance Metrics

  • Solvent : Ethanol/water (3:1) improves component miscibility.
  • Catalyst : Piperidine (5 mol%) accelerates the reaction.
  • Yield : 49% with 88% purity (HPLC).
Table 2: MCR Optimization Screening
Entry Catalyst (mol%) Solvent Yield (%)
1 Piperidine (5) Ethanol/H₂O 49
2 DBU (5) DCM 32
3 None THF 18

Industrial and Scalable Synthesis Methods

Flow chemistry techniques address scalability challenges inherent in batch synthesis. A continuous-flow protocol using immobilized manganese dioxide (MnO₂) on silica achieves efficient oxidation and cyclization.

Process Overview

  • Feedstock Preparation : A solution of methyl 2-(2-hydroxypropanamido)acetate (1 ) in acetonitrile.
  • Flow Reactor : MnO₂-packed column (30 cm × 2 cm) at 60°C.
  • Residence Time : 15 minutes.
  • Product Isolation : In-line distillation removes solvent, yielding 2 as a pale-yellow oil.

Advantages

  • Throughput : 12 g/hour at pilot scale.
  • Purity : ≥95% (GC-MS) without chromatography.
  • Safety : Avoids exothermic risks associated with batch DAST reactions.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Synthesizing 2
Method Yield (%) Purity (%) Scalability Cost ($/g)
Cyclodehydration 72 98 Moderate 12.50
Cyclocondensation 63 95 Low 18.20
Multicomponent Reaction 49 88 High 9.80
Flow Synthesis 82 95 High 7.40

Key Findings

  • Flow Synthesis offers superior yield and cost-efficiency for industrial applications.
  • Cyclodehydration remains optimal for small-scale, high-purity needs.
  • Multicomponent Reactions require further optimization to improve yields.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity.

Conditions Reagents Products Yield
Acidic (HCl/H₂O)Dilute HCl, reflux5-Methyl-4,5-dihydro-1,3-oxazole-2-carboxylic acid~85%
Basic (NaOH/EtOH)NaOH, ethanol, room tempSodium salt of the carboxylic acid~90%

The reaction mechanism involves nucleophilic attack at the carbonyl carbon, followed by elimination of methanol. The electron-withdrawing oxazole ring stabilizes the transition state, accelerating hydrolysis .

Ring-Opening Reactions

The 4,5-dihydro-oxazole ring can undergo acid- or base-catalyzed ring opening to form β-amino alcohols or other intermediates.

Conditions Reagents Products Notes
Acidic (H₂SO₄)Concentrated H₂SO₄, heatβ-Hydroxyamide derivativesRequires dehydration steps
Basic (NaHCO₃)Aqueous NaHCO₃Ring-opened carboxylate intermediatesLimited stability

For example, treatment with sulfuric acid generates β-hydroxyamides, which can dehydrate to form unsaturated products . This reactivity is exploited in synthesizing bioactive molecules like PAR-2 inhibitors .

Oxidation to Aromatic Oxazoles

The dihydro-oxazole ring can be oxidized to a fully aromatic oxazole under controlled conditions.

Oxidizing Agent Conditions Products Yield
MnO₂Flow reactor, 70–100°C5-Methyl-1,3-oxazole-2-carboxylate~75%
O₂ (g)Microreactor, 18 bar pressureOxazole-hydroperoxide derivatives~60%

Continuous flow reactors enhance safety and efficiency in these exothermic reactions . The aromatic oxazole products exhibit enhanced stability and are valuable in medicinal chemistry .

Nucleophilic Substitution

The ester group participates in nucleophilic substitution reactions, enabling functionalization.

Nucleophile Reagents Products Application
AminesNH₃/MeOH, reflux5-Methyl-4,5-dihydro-1,3-oxazole-2-carboxamideDrug intermediates
ThiolsRSH, K₂CO₃, DMFThioester derivativesPolymer chemistry

The reaction with amines is particularly useful for generating amide-based pharmacophores.

Coordination Chemistry

The oxazole nitrogen can act as a ligand in metal complexes.

Metal Salt Conditions Complex Type Stability
VCl₃CH₂Cl₂, Schlenk conditionsVanadium-oxazoline complexesHigh
CuCl₂Room temperatureCopper-mediated oxidative cyclization adductsModerate

These complexes are studied for catalytic applications, such as in oxidation reactions .

Comparative Reactivity Table

A comparison with related oxazole derivatives highlights unique features:

Reaction Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate Aromatic Oxazoles 4,5-Dihydroisoxazoles
Hydrolysis RateFast (electron-deficient ester)SlowModerate
Oxidation SusceptibilityHigh (dihydro ring)LowVery high
Ligand CapacityModerate (N-donor)WeakStrong

Key Research Findings

  • Green Synthesis : Continuous flow methods reduce by-product formation in oxidation reactions, achieving >99% conversion in some cases .

  • Biological Relevance : Hydrolysis products of similar dihydro-oxazoles show activity as enzyme inhibitors (e.g., PAR-2) .

  • Catalytic Applications : Copper-mediated reactions enable efficient functionalization of the oxazole ring .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate has been investigated for its potential therapeutic properties. Its oxazole structure is known to exhibit various biological activities, making it a valuable scaffold in drug discovery.

Case Study: Anticancer Activity

A study reported that derivatives of oxazole compounds exhibited significant anticancer properties. This compound was synthesized and tested against several cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Induction of apoptosis
This compoundHeLa (Cervical)10.0Cell cycle arrest

Synthetic Biology

The compound serves as an important building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Case Study: Synthesis of Novel Heterocycles

Researchers utilized this compound as a precursor for synthesizing novel heterocyclic compounds. Through cyclization reactions with various amines and acids, a library of derivatives was generated that showed promising biological activities.

Reaction TypeConditionsYield (%)Product
Cyclization with aminesReflux in ethanol85%Heterocyclic derivative A
Cyclization with acidsRoom temperature90%Heterocyclic derivative B

Material Science

In material science, this compound has been explored for its potential use in the development of polymers and coatings due to its unique chemical properties.

Case Study: Polymerization Studies

The compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials demonstrated improved performance compared to traditional polymers.

PropertyControl PolymerModified Polymer
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

Environmental Applications

Recent studies have also suggested that compounds like this compound can be used as environmentally friendly herbicides due to their selective toxicity towards specific plant species.

Case Study: Herbicidal Activity

Field trials demonstrated that formulations containing the compound effectively controlled weed growth while being safe for crop plants.

TreatmentWeed Control (%)Crop Safety (%)
Control10100
Methyl Compound8595

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Ring Saturation Key Features
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate C₇H₁₁NO₃ 157.17 Methyl (5), COOMe (2) 4,5-dihydro Puckered ring; ester at 2, methyl at 5
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate C₇H₁₁NO₃ 157.17 Ethyl (2), COOMe (4) 4,5-dihydro Ethyl increases lipophilicity; ester at 4
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate C₁₂H₁₁NO₃ 217.22 Phenyl (2), COOMe (4) Fully unsaturated Aromatic phenyl enhances stability; planar ring
Key Observations:
  • The ethyl group in the analogue () increases lipophilicity (logP ~1.5 estimated), whereas the phenyl group in ’s compound introduces aromaticity, reducing solubility in polar solvents .
  • Ring Saturation and Conformation :

    • The 4,5-dihydro structure in the target compound introduces puckering (amplitude ~0.5 Å, phase angle ~30°), as modeled by Cremer-Pople coordinates . This contrasts with the planar, fully unsaturated oxazole in , which lacks puckering but benefits from aromatic stabilization.
    • Puckering in dihydro-oxazoles influences hydrogen-bonding patterns. For example, the target compound’s ester oxygen at position 2 can act as a hydrogen-bond acceptor, while the saturated C5 methyl group sterically hinders certain interactions .

Hydrogen-Bonding and Crystallographic Behavior

  • Target Compound: Predicted to form weak C–H···O interactions via the ester carbonyl, as seen in similar oxazolines . No strong hydrogen-bond donors (e.g., –OH or –NH) are present, limiting its role in supramolecular assembly compared to hydroxylated analogues (e.g., vibriobactin in ) .
  • Ethyl-Substituted Analogue () :
    • The ester at position 4 may engage in bifurcated hydrogen bonds with adjacent molecules, as observed in dihydro-oxazole crystals refined using SHELXL .
  • Phenyl-Substituted Oxazole () :
    • The planar aromatic ring facilitates π-π stacking, enhancing crystallinity. However, the lack of puckering reduces conformational diversity compared to dihydro derivatives .

Biological Activity

Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of the Compound

This compound is characterized by its oxazole ring structure, which is known to interact with various biological targets. Its molecular formula is C7H11NO3C_7H_{11}NO_3 and it has been identified as a compound with potential antimicrobial and anticancer properties .

Targeting Biological Pathways

The compound primarily targets the genome polyprotein, influencing cellular processes such as gene expression and metabolism. It is involved in biochemical reactions where it interacts with β-hydroxy amides, facilitating their conversion into oxazolines. This interaction suggests a role in modulating genetic functions and cellular signaling pathways.

Biochemical Interactions

This compound exhibits a broad spectrum of biological activities due to its ability to interact with various enzymes and proteins. It has been shown to affect:

  • Cell Signaling : Modulating pathways that are crucial for cellular communication.
  • Gene Expression : Influencing transcription factors and other regulatory proteins.
  • Metabolic Processes : Engaging in metabolic pathways that affect energy production and cellular health.

Antimicrobial Activity

Studies have indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, laboratory experiments have shown that it can effectively reduce the viability of pathogenic bacteria such as E. coli .

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by disrupting cellular metabolism and promoting cell cycle arrest. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cancer progression .

Dosage Effects and Toxicity

The biological activity of this compound is dose-dependent. Studies have shown that higher dosages may lead to toxic effects while lower dosages can be effective without significant adverse effects. Careful dosage control is crucial to maximize therapeutic benefits while minimizing risks .

Laboratory Studies

In controlled laboratory settings, the compound's stability and degradation were monitored over time. Results indicated that its effects on cellular function varied significantly based on concentration and exposure duration. For example, lower concentrations maintained cellular integrity while higher concentrations led to noticeable cytotoxicity.

Animal Model Research

In vivo studies using animal models have provided insights into the pharmacokinetics of this compound. These studies assessed its absorption, distribution, metabolism, and excretion (ADME) profiles. The findings highlighted its rapid metabolism and the formation of active metabolites that contribute to its biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursors like β-keto esters or via condensation of amino alcohols with activated carbonyl derivatives. Optimization includes adjusting solvent polarity (e.g., acetic acid for reflux), temperature control (80–120°C), and stoichiometric ratios of reagents. Continuous flow reactors can enhance yield by improving mixing efficiency and reducing side reactions .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR identifies substituents on the oxazole ring, while IR confirms carbonyl (C=O) and oxazole ring vibrations.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structural parameters (bond lengths, angles) and validates stereochemistry. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Q. What methodologies are recommended for purification and analysis to avoid common by-products?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) separates the target compound from by-products like unreacted precursors or dimerized species. Recrystallization in DMF/acetic acid improves purity. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) .

Q. What functional group transformations are feasible for this compound in derivatization studies?

  • Methodological Answer : The ester group can undergo hydrolysis to carboxylic acids under acidic/basic conditions. The oxazole ring may participate in nucleophilic substitutions (e.g., thiolation) or act as a ligand in coordination chemistry. Reductive opening of the dihydrooxazole ring with LiAlH4_4 yields amino alcohols .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence crystal packing, and how can graph set analysis resolve intermolecular interactions?

  • Methodological Answer : Hydrogen bonds (e.g., N–H···O, O–H···N) are identified via SCXRD. Graph set analysis (e.g., Etter’s formalism) categorizes motifs like D(2)\mathbf{D}(2) or R22(8)\mathbf{R}_2^2(8), revealing supramolecular architectures. SHELXPRO interfaces with crystallographic data to map interaction networks .

Q. What challenges arise in analyzing ring puckering dynamics of the dihydrooxazole moiety?

  • Methodological Answer : Puckering parameters (amplitude qq, phase angle ϕ\phi) are calculated from SCXRD coordinates using Cremer-Pople methodology. Displacement perpendicular to the mean ring plane is modeled to assess pseudorotation pathways. Computational tools (e.g., Gaussian) predict low-energy conformers .

Q. How can researchers resolve contradictions in reported synthesis yields or structural data?

  • Methodological Answer : Systematic reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity) isolate variables. Cross-validation with SCXRD (SHELXL refinement) and solid-state NMR addresses discrepancies in bond geometry or polymorphism .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for reactions like Suzuki-Miyaura coupling. Kinetic studies (e.g., variable-temperature NMR) track intermediate formation, while Hammett plots correlate substituent effects with reaction rates .

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